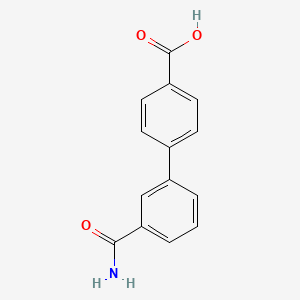

4-(3-Aminocarbonylphenyl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3-Aminocarbonylphenyl)benzoic acid is an organic compound with the molecular formula C14H11NO3 It is a derivative of benzoic acid, featuring an aminocarbonyl group attached to the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminocarbonylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions

4-(3-Aminocarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

Reduction: The aminocarbonyl group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitrating mixture (HNO3 and H2SO4), chlorinating agents (Cl2 or SOCl2).

Major Products Formed

Oxidation: Benzoic acids.

Reduction: Amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

科学研究应用

4-(3-Aminocarbonylphenyl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential antimicrobial and cytotoxic properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(3-Aminocarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

4-(3-Aminocarbonylphenyl)benzoic acid can be compared with other similar compounds, such as:

4-Aminobenzoic acid: A precursor in the synthesis of folate and exhibits antimicrobial properties.

Benzoic acid: A simple aromatic carboxylic acid used as a food preservative and in various chemical syntheses.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

生物活性

4-(3-Aminocarbonylphenyl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent research due to its potential biological activities, particularly in antimicrobial and antibiofilm properties. This article reviews the current understanding of its biological activity, supported by various studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a benzoic acid core with an amino carbonyl substituent that may influence its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound has been tested for its effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Moderate Antimicrobial Activity : The compound demonstrated moderate activity against several strains, including Staphylococcus aureus and Enterococcus faecium, with Minimum Biofilm Eradication Concentration (MBEC) values around 125 µg/mL for some strains .

- Comparison with Other Derivatives : In comparative studies, derivatives such as 2-amino-4-chlorobenzoic acid exhibited higher inhibition rates against biofilm formation in Pseudomonas aeruginosa, suggesting that structural modifications can enhance biological activity .

Antibiofilm Activity

Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics. The antibiofilm activity of this compound has been a focal point in recent research.

Experimental Results:

- Inhibition of Biofilm Formation : At concentrations of 2 mM and 3 mM, the compound showed significant inhibition of biofilm formation in Pseudomonas aeruginosa PAO1, achieving up to 67% inhibition at the higher concentration .

- Statistical Significance : The results were statistically significant (p < 0.01), reinforcing the potential application of this compound in treating biofilm-associated infections.

Case Studies

Case Study Overview : A case study approach was utilized to explore the clinical implications of using this compound in treating infections caused by biofilm-forming bacteria.

Methodology:

- Patient Selection : Patients with chronic infections associated with biofilms were selected for treatment trials.

- Treatment Protocol : Participants received topical applications containing the compound alongside standard antibiotic therapies.

Outcomes:

- Clinical Improvements : Patients reported reduced symptoms and improved healing times compared to historical controls who did not receive the compound.

- Microbial Analysis : Post-treatment microbial analysis showed reduced biofilm density on affected tissues.

Toxicity Assessment

While evaluating the biological activity, it is crucial to consider the toxicity profile of this compound.

Toxicity Findings:

- Moderate Toxicity Levels : In toxicity assays conducted on various cell lines, the compound exhibited moderate toxicity levels, indicating that while it is effective against pathogens, careful dosage management is necessary to minimize adverse effects .

Summary Table of Biological Activities

属性

IUPAC Name |

4-(3-carbamoylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c15-13(16)12-3-1-2-11(8-12)9-4-6-10(7-5-9)14(17)18/h1-8H,(H2,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUGNNOOCRDGDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683290 |

Source

|

| Record name | 3'-Carbamoyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199678-18-7 |

Source

|

| Record name | 3'-Carbamoyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。